2,3,4-trimethyl-N-(2-{4-[(2,3,4-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
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Overview
Description
2,3,4-trimethyl-N-(2-{4-[(2,3,4-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including sulfonamide and piperazine, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethyl-N-(2-{4-[(2,3,4-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a 2,3,4-trimethylphenylsulfonyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2,3,4-trimethylphenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzenesulfonamide Group: The intermediate product is then reacted with 2,3,4-trimethylbenzenesulfonyl chloride to form the final compound. This step also involves nucleophilic substitution, typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethyl-N-(2-{4-[(2,3,4-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
2,3,4-trimethyl-N-(2-{4-[(2,3,4-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2,3,4-trimethyl-N-(2-{4-[(2,3,4-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-trimethylbenzenesulfonamide
- N-(2-{4-[(2,3,4-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
- 2,3,4-trimethylphenylsulfonyl chloride
Uniqueness
2,3,4-trimethyl-N-(2-{4-[(2,3,4-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide is unique due to the presence of both sulfonamide and piperazine functional groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H35N3O4S2 |
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Molecular Weight |
493.7 g/mol |
IUPAC Name |
2,3,4-trimethyl-N-[2-[4-(2,3,4-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H35N3O4S2/c1-17-7-9-23(21(5)19(17)3)32(28,29)25-11-12-26-13-15-27(16-14-26)33(30,31)24-10-8-18(2)20(4)22(24)6/h7-10,25H,11-16H2,1-6H3 |
InChI Key |
BVAMGAAYRFQSPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C)C)C |
Origin of Product |
United States |
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